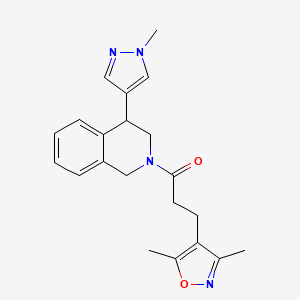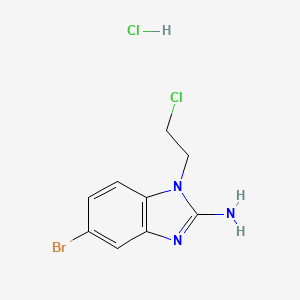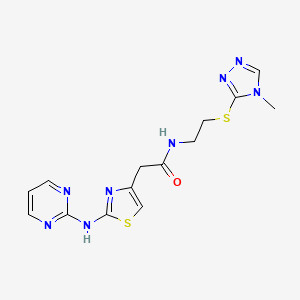
4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural Analysis and Antioxidant Activity
One study analyzed the structure of a novel benzamide derivative using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The research provided insights into the compound's molecular geometry, vibrational frequencies, and electronic properties, such as HOMO and LUMO energies. Theoretical calculations also estimated the chemical reactivity, and antioxidant properties were determined using the DPPH free radical scavenging test, emphasizing the compound's potential for antioxidant applications (Demir et al., 2015).
Biological Activity and Drug Development
Another study synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds were screened as cyclooxygenase inhibitors, highlighting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives revealed antibacterial and antifungal activities. The study's structural analysis indicated significant intermolecular interactions, suggesting the compounds' utility in developing antimicrobial agents (Vasu et al., 2005).
Neurological Applications
A radiosynthesis study introduced a new radioiodinated ligand targeting serotonin-5HT2-receptors, showing high affinity and selectivity for these receptors in vitro and in vivo. This compound's preferential retention in brain areas with enriched 5HT2 receptors suggests its utility in neurological research, particularly for studying psychiatric disorders (Mertens et al., 1994).
Chemosensor Development
A chemosensor for Ag(+) ions was developed using 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, demonstrating high selectivity and sensitivity. The enhancement in fluorescent signal upon Ag(+) ion binding, attributed to increased intramolecular charge transfer, showcases the potential of such compounds in environmental monitoring and analytical chemistry (Tharmaraj et al., 2012).
Future Directions
The study of benzamide derivatives is a vibrant field due to their wide range of biological activities . Future research on “4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” could involve exploring its potential biological activities, studying its physical and chemical properties, and developing methods for its synthesis.
properties
IUPAC Name |
4-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,13-8-9-20-10-13)11-17-15(18)12-4-6-14(19-3)7-5-12/h4-10H,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWFGKYZTYMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2830843.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2830845.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)









